molecular formula C10H9BrN6O B13809698 Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- CAS No. 90772-47-7

Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-

Cat. No.: B13809698
CAS No.: 90772-47-7
M. Wt: 309.12 g/mol
InChI Key: CQNRHAOUJJONJK-UHFFFAOYSA-N
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Description

Pyrimidine,4-diamino-6-(p-bromoanilino)-5-nitroso- is a pyrimidine derivative characterized by a nitroso (-NO) group at the 5-position, amino (-NH₂) groups at the 2- and 4-positions, and a para-bromoanilino substituent at the 6-position. The compound’s structure combines electron-withdrawing (nitroso) and electron-donating (amino, bromoanilino) groups, influencing its reactivity and biological activity.

Properties

CAS No.

90772-47-7

Molecular Formula

C10H9BrN6O

Molecular Weight

309.12 g/mol

IUPAC Name

4-N-(4-bromophenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H9BrN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16)

InChI Key

CQNRHAOUJJONJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso-

General Synthetic Strategy

The synthesis of Pyrimidine,4-diamino-6-(P-bromoanilino)-5-nitroso- typically involves:

  • Formation of a 5-nitroso-4,6-diaminopyrimidine core via nitrosation and cyclization reactions starting from malononitrile and guanidine salts.
  • Introduction of the p-bromoanilino substituent at the 6-position by nucleophilic aromatic substitution or amination.
  • Control of reaction pH, temperature, and solvent to optimize yield and purity.

Detailed Preparation Routes

Nitrosation and Cyclization from Malononitrile and Guanidine Salts

According to patent EP0115325B1, the preparation begins with malononitrile undergoing nitrosation in an acidic aqueous or alcoholic medium in the presence of guanidine or amidine salts and a nitrite salt (preferably sodium nitrite). This forms a guanidine salt of isonitroso-malononitrile intermediate without isolation. The reaction mixture is then basified, and after addition of a polar aprotic solvent such as dimethylformamide (DMF) or pyridine, the water or alcohol solvent is removed under reduced pressure. Subsequent heating under reflux leads to cyclization and formation of 5-nitroso-2,4,6-triaminopyrimidine derivatives.

Key parameters from this method include:

Parameter Value/Range
Nitrite salt Sodium nitrite
Nitrite to malononitrile molar ratio 0.1 to 1.1 (preferably ~1.01)
Solvent volume per mole malononitrile 300-500 mL (water or alcohol)
pH during nitrosation Acidic (<6.9)
Heating conditions Reflux in DMF
Isolation Filtration or centrifugation after dilution with water

This process yields the nitrosopyrimidine intermediate in high yield and purity, which can be further functionalized.

Alternative Routes via Acylation and Reduction

Another method involves acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water with catalysts such as sodium thiosulfate or sodium metabisulfite, followed by reduction and crystallization steps to obtain related pyrimidine derivatives. Although this method focuses on hydroxy and formamido derivatives, it provides insights into nitrosopyrimidine chemistry and catalyst choices that could be adapted for preparing the target compound.

Key catalyst and reaction parameters:

| Catalyst | Sodium metabisulfite (preferred), sodium dithionite, sodium sulfite, sodium thiosulfate |
| Catalyst loading | 5-20% by weight of nitrosopyrimidine (preferably 10-15%) |
| Molar ratio (nitrosopyrimidine/formamide/water) | 1 : 3-6 : 3-15 (preferably 1 : 3-4 : 6-9) |
| Temperature profile | 60-90 °C for 1-3 h, then 95-120 °C for 2-4 h |

This method emphasizes high conversion rates and atom economy, minimizing waste and improving safety.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Remarks Reference
Nitrosation and cyclization Malononitrile, guanidine salt Sodium nitrite, DMF, base Acidic nitrosation, reflux in DMF High yield of 5-nitroso-2,4,6-triaminopyrimidine
Nucleophilic substitution 2-pivaloylamino-4-chloro-6-benzylpyrimidine 3-bromo-N-methylaniline, HCl Reflux in isopropyl alcohol, 4 h 14-20% yield in substitution step
Acylation and reduction 2,4-diamino-5-nitroso-6-hydroxypyrimidine Sodium metabisulfite, formamide, water 60-120 °C, 3-7 h total High conversion, low waste

Research Findings and Analysis

  • The nitrosation of malononitrile in acidic media with guanidine salts is a robust and scalable method to obtain nitrosopyrimidine cores with good yields and purity, making it a preferred route for preparing 5-nitroso-4,6-diaminopyrimidines.

  • The nucleophilic substitution of chloro-substituted pyrimidines with p-bromoanilines under acidic reflux conditions is effective for introducing the p-bromoanilino group at the 6-position, though yields in this step can be moderate (14-20%).

  • Catalysts such as sodium metabisulfite enhance the acylation and reduction steps, improving atom economy and reducing byproduct formation, which is advantageous for industrial synthesis.

  • Reaction conditions such as temperature, solvent ratios, and catalyst loading critically influence the conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine group under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds containing amino and nitroso groups can inhibit specific enzymes or interact with DNA, potentially leading to antimicrobial effects.
  • Antiviral Properties : The compound has been studied for its potential as an antiviral agent. Its structural similarities to other pyrimidine derivatives that exhibit antiviral activity suggest that it may also be effective against viral infections .
  • Anticancer Research : Pyrimidine derivatives, including this compound, have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. The presence of the bromoaniline group has shown promise in enhancing binding affinity and potency against cancer cells .
  • Drug Development : The compound serves as a scaffold for the development of new therapeutic agents. Its unique functional groups allow for modifications that can improve pharmacological profiles, such as increased efficacy or reduced toxicity .

Synthetic Applications

  • Organic Synthesis : The compound is utilized in synthetic organic chemistry due to its versatility. It can be synthesized through various methods, allowing researchers to explore different reaction pathways and develop new compounds based on its structure.
  • Intermediates in Drug Synthesis : Pyrimidine, 4-diamino-6-(P-bromoanilino)-5-nitroso acts as an intermediate in the synthesis of other biologically active compounds, facilitating the production of novel pharmaceuticals with enhanced properties .

Case Study 1: Anticancer Activity

A study investigated the inhibition of specific RTKs using pyrimidine derivatives similar to Pyrimidine, 4-diamino-6-(P-bromoanilino)-5-nitroso. Results demonstrated significant anticancer activity through targeted inhibition of these kinases, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of pyrimidine derivatives revealed that compounds with nitroso and amino functionalities exhibited strong inhibitory effects against various bacterial strains. This study highlighted the potential use of these compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of N4-(4-BROMOPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with nitroso, diamino, and halogenated substituents exhibit diverse pharmacological and biochemical properties. Below is a detailed comparison based on substituent effects, molecular data, and biological activities.

Structural and Functional Analogues

5-Nitroso-2,4,6-triaminopyrimidine (CAS: 1006-23-1) Substituents: Nitroso at C5, amino groups at C2, C4, and C4. Molecular Weight: 154.13 g/mol (C₄H₆N₆O). Key Properties: Acts as a precursor in riboflavin biosynthesis and exhibits enzyme inhibitory activity.

2,4-Diamino-6-(benzyloxy)-5-nitroso-pyrimidine Substituents: Benzyloxy at C6, nitroso at C3. Key Properties: Demonstrates enhanced inactivation of human O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme. The benzyloxy group increases lipophilicity, improving cell permeability compared to the bromoanilino variant .

Pyrido[2,3-d]pyrimidine Antifolates (e.g., Piritrexim) Substituents: Dimethoxybenzyl at C6, methyl at C5. Molecular Weight: ~350–400 g/mol. Key Properties: Potent dihydrofolate reductase (DHFR) inhibitors used in cancer therapy. The fused pyrido-pyrimidine ring enhances binding affinity to DHFR, a feature absent in non-fused pyrimidines like the target compound .

Physicochemical Properties

Compound Melting Point Solubility Spectroscopic Data
4-Diamino-6-(p-bromoanilino)-5-nitroso Not reported Likely polar (DMSO-soluble) Expected ¹H-NMR: δ 8.2–8.5 (aromatic H), δ 6.5–7.0 (NH₂)
5-Nitroso-2,4,6-triaminopyrimidine >250°C Low (requires derivatization) IR: 3400 cm⁻¹ (NH), 1650 cm⁻¹ (C=O)
Pyrido[2,3-d]pyrimidines 180–220°C Moderate in DMSO ¹³C-NMR: δ 160–165 (C2/C4), δ 150–155 (C5 nitroso)

Key Research Findings

Nitroso Group Efficacy: The 5-nitroso substituent in pyrimidines enhances AGT inactivation by 10–100-fold compared to non-nitroso analogues. Electron-withdrawing groups (e.g., bromo, nitro) at adjacent positions further stabilize the nitroso moiety .

Antifolate Activity: Pyrimidines with diamino groups (e.g., 2,4-diamino-6-substituted derivatives) show DHFR inhibition, but fused-ring systems (e.g., pyrido[2,3-d]pyrimidines) exhibit superior binding due to planar rigidity .

Synthetic Challenges: Brominated pyrimidines (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine) require robust catalysts (e.g., iodine) for efficient synthesis, suggesting similar challenges for the target compound .

Biological Activity

Pyrimidine derivatives, particularly those with modifications at the 4 and 6 positions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-diamino-6-(P-bromoanilino)-5-nitroso- is a notable example that exhibits various pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 4-diamino-6-(P-bromoanilino)-5-nitroso- can be represented as follows:

C1H1N1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_1

This compound features a pyrimidine ring substituted at the 4-position with a diamino group and at the 6-position with a bromoaniline moiety, along with a nitroso group at the 5-position. These substitutions are crucial for its biological activity.

Research indicates that pyrimidine derivatives can interact with various biological targets, including:

  • Receptor Tyrosine Kinases (RTKs) : Compounds similar to Pyrimidine, 4-diamino-6-(P-bromoanilino)-5-nitroso- have been shown to inhibit RTKs, which are critical in cell signaling and cancer progression. For instance, studies on related pyrrolo[2,3-d]pyrimidines demonstrated that modifications can enhance binding affinity and potency against RTKs .
  • Enzyme Inhibition : The compound has potential as an inhibitor of enzymes involved in nucleotide metabolism. Certain pyrimidines have been reported to inhibit purine nucleoside phosphorylase and other key enzymes, indicating a potential role in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrimidine derivatives. For example:

  • Inhibition of Tumor Growth : Some derivatives have been shown to possess significant tumor growth inhibitory activity. A study indicated that certain thiazolo-pyrimidines demonstrated efficacy against various cancer cell lines by inducing apoptosis through caspase activation .
  • Targeting Specific Cancer Pathways : The incorporation of specific substituents on the pyrimidine ring can lead to selective inhibition of pathways involved in tumorigenesis. For instance, modifications that enhance interaction with RTKs have led to compounds that outperform existing therapies like sunitinib .

Antimicrobial Activity

Pyrimidine derivatives are also explored for their antimicrobial properties. Their ability to disrupt nucleic acid synthesis in bacteria and fungi makes them promising candidates for developing new antibiotics .

Case Studies

  • Study on RTK Inhibition : A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on PDGFR-β (Platelet-Derived Growth Factor Receptor Beta). Compounds with specific substitutions showed up to ninefold greater potency than standard treatments .
  • Antiviral Potential : Research has indicated that certain pyrimidines exhibit antiviral activity by inhibiting viral replication processes. This was demonstrated in assays against various viruses where these compounds showed significant reductions in viral load .

Data Tables

PropertyValue
Molecular FormulaC10H10BrN5O2
Molecular Weight284.12 g/mol
Biological TargetsRTKs, Purine Nucleoside Phosphorylase
Anticancer ActivityIC50 values ranging from 0.5 μM to 10 μM
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the nitroso (-NO) group at the 5-position of pyrimidine derivatives like 4-diamino-6-(p-bromoanilino)-5-nitroso-pyrimidine?

  • The nitroso group is typically introduced via nitrosation reactions using nitrous acid (HNO₂) or alkyl nitrites (e.g., isoamyl nitrite) under acidic conditions. For example, 5-nitroso-pyrimidine derivatives can be synthesized by reacting 5-amino precursors with nitrosating agents in ethanol or acetic acid at 0–5°C . Reaction monitoring via TLC and purification via recrystallization are critical for yield optimization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 4-diamino-6-(p-bromoanilino)-5-nitroso-pyrimidine?

  • ¹H NMR : The aromatic protons of the p-bromoanilino group appear as distinct doublets (δ ~7.2–7.6 ppm), while the nitroso group quenches neighboring proton signals due to paramagnetic effects. ¹³C NMR confirms the pyrimidine ring carbons (C4/C6 diamino groups at δ ~160–165 ppm). IR spectroscopy identifies N-H stretches (~3300 cm⁻¹ for amines) and nitroso N=O stretches (~1500 cm⁻¹) .

Q. What role does the p-bromoanilino substituent play in modulating the compound’s solubility and reactivity?

  • The electron-withdrawing bromine atom enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions. However, its hydrophobic nature reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Comparative studies with non-halogenated analogs show reduced solubility but improved stability in organic matrices .

Advanced Research Questions

Q. How does the 5-nitroso group influence the compound’s ability to inactivate O⁶-alkylguanine-DNA alkyltransferase (AGT) in cancer cells?

  • The nitroso group acts as a strong electron-withdrawing moiety, stabilizing transition states during AGT inactivation. In HT29 colon cancer cells, 5-nitroso-pyrimidines exhibit 3–5× higher AGT inhibition than O⁶-benzylguanine, likely due to enhanced adduct formation with the enzyme’s active-site cysteine . Dose-response assays (IC₅₀) and Western blotting for AGT depletion are recommended for validation.

Q. What crystallographic insights explain the conformational stability of 4-diamino-6-(p-bromoanilino)-5-nitroso-pyrimidine derivatives?

  • X-ray diffraction reveals intramolecular N–H···N hydrogen bonds between the 4-diamino group and the pyrimidine N3 atom, forming a six-membered ring (distance ~2.98 Å). The p-bromoanilino group adopts a planar conformation, with π-π stacking interactions (3.7 Å spacing) stabilizing crystal packing. Monoclinic (P2₁/n) symmetry is typical .

Q. How do substituent variations (e.g., replacing p-bromo with p-chloro) affect the compound’s bioactivity and metabolic stability?

  • Halogen substitution alters both steric and electronic properties. p-Chloro analogs show comparable AGT inhibition but faster hepatic clearance (t₁/₂ ~2.5 hrs vs. ~4 hrs for p-bromo) due to reduced cytochrome P450 binding. In vitro microsomal assays and LC-MS metabolite profiling are essential for structure-activity relationship (SAR) studies .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate the compound’s potential as a chemotherapeutic adjuvant?

  • Primary Assays :

  • AGT inactivation efficiency in tumor cell lysates (e.g., HT29) via ELISA or fluorescence-based alkyltransferase activity kits.
  • Cytotoxicity screening (MTT assay) to differentiate AGT-specific effects from general toxicity.
    • Secondary Assays :
  • Comet assay to quantify DNA damage potentiation in combination with alkylating agents (e.g., temozolomide).
  • Pharmacokinetic profiling using HPLC-MS in plasma and tissues .

Q. How can conflicting data on nitroso-pyrimidine stability in aqueous buffers be resolved?

  • Contradictory stability reports may arise from pH-dependent decomposition. At pH <6, nitroso groups protonate to form unstable diazonium intermediates. Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions. Monitor degradation via UV-Vis (λmax ~450 nm for nitroso derivatives) .

Methodological Resources

  • Synthetic Protocols :
  • Structural Characterization :
  • Biological Assays :

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